molecular formula C14H18N4OS B6470433 3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640888-87-3

3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6470433
CAS No.: 2640888-87-3
M. Wt: 290.39 g/mol
InChI Key: IVKYPOQARHBMLI-UHFFFAOYSA-N
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Description

3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring linked to a thiadiazole moiety

Properties

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-8-15-5-2-13(11)19-9-12-3-6-18(7-4-12)14-17-16-10-20-14/h2,5,8,10,12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKYPOQARHBMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the core pyridine and thiadiazole structures. The methoxy group is then added to the pyridine ring using appropriate methylation agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions might involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, it may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of infectious diseases or cancer.

Industry: In industry, it might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. Further research would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine: Lacks the methyl group on the pyridine ring.

  • 3-Methyl-4-(piperidin-4-ylmethoxy)pyridine: Lacks the thiadiazole moiety.

Uniqueness: The presence of the thiadiazole group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview provides a detailed understanding of 3-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development could unlock its full potential in various scientific and industrial fields.

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